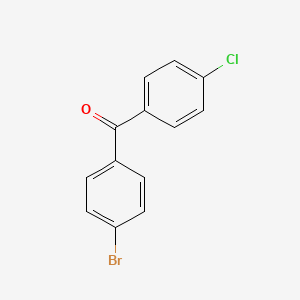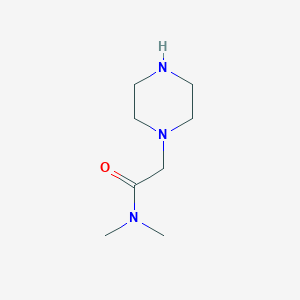![molecular formula C12H10ClNO2S B1272402 1-{2-[(2-氯-1,3-噻唑-5-基)甲氧基]苯基}-1-乙酮 CAS No. 320423-63-0](/img/structure/B1272402.png)
1-{2-[(2-氯-1,3-噻唑-5-基)甲氧基]苯基}-1-乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is a useful research compound. Its molecular formula is C12H10ClNO2S and its molecular weight is 267.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
微波辅助 Hantzsch 噻唑合成
Kamila、Mendoza 和 Biehl (2012) 使用 2-氯-1-(6-苯基咪唑并[2,1-b]噻唑-5-基)乙酮探索了微波辅助 Hantzsch 噻唑合成。该过程强调了 N-苯基-4-(6-苯基咪唑并[2,1-b]噻唑-5-基)噻唑-2-胺的有效合成,突出了 1-{2-[(2-氯-1,3-噻唑-5-基)甲氧基]苯基}-1-乙酮衍生物在合成复杂有机化合物中的应用 (Kamila, Mendoza, & Biehl, 2012).
简便合成和表征
Ünaleroğlu、Temelli 和 Hökelek (2002) 报道了新型化合物的简便合成和表征,证明了 1-{2-[(2-氯-1,3-噻唑-5-基)甲氧基]苯基}-1-乙酮在创建新化学实体中的效用。他们的研究重点是使用各种光谱技术进行结构确认 (Ünaleroğlu, Temelli, & Hökelek, 2002).
分子对接和量子化学计算
Viji、Balachandran、Babiyana、Narayana 和 Saliyan (2020) 对包括与 1-{2-[(2-氯-1,3-噻唑-5-基)甲氧基]苯基}-1-乙酮相关的衍生物进行了分子对接和量子化学计算。这项研究提供了对这些化合物的分子结构和生物活性潜力的见解 (Viji 等,2020).
合成和生物活性研究
Uma、Rajanna、Unnisa 和 Saiprakash (2017) 研究了某些衍生物(包括所述化学物质)的合成和生物活性。这项研究阐明了这些衍生物的潜在生物应用和毒性,特别是具有氯和甲氧基的衍生物 (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
合成和光学性质
Shruthi、Ravindrachary、Byrappa、Guruswamy、Goveas、Kumara 和 Lokanath (2019) 专注于合成新型杂环化合物,包括 1-{2-[(2-氯-1,3-噻唑-5-基)甲氧基]苯基}-1-乙酮,分析它们的光学和热学性质。这项工作有助于理解这些化合物的物理特性及其在材料科学中的潜在应用 (Shruthi 等,2019).
未来方向
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the derivative and the nature of the target.
Biochemical Pathways
Thiazole derivatives have been reported to impact a variety of pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and protein degradation . The interaction between 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone and these enzymes involves binding to the active site, leading to a decrease in enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . By modulating these pathways, 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can alter gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby influencing cellular redox balance.
Molecular Mechanism
At the molecular level, 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can involve various interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism . Additionally, 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can affect the tricarboxylic acid cycle by modulating the activity of enzymes such as citrate synthase and succinate dehydrogenase.
Transport and Distribution
The transport and distribution of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its transport.
属性
IUPAC Name |
1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8(15)10-4-2-3-5-11(10)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFVPPYQGMNCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376953 |
Source


|
| Record name | 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-63-0 |
Source


|
| Record name | 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














